Cas no 864872-77-5 (2-chlorobenzene-1-sulfonyl fluoride)
2-chlorobenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- BENZENESULFONYL FLUORIDE, 2-CHLORO-
- 2-chlorobenzene-1-sulfonyl fluoride
- 864872-77-5
- 2-chlorobenzenesulfonyl fluoride
- VS-0071
- AKOS034834156
- EN300-224434
- 2-CHLORO-BENZENESULFONYL FLUORIDE
- 2-Chlorobenzenesulfonyl fluoride, 95%
- 2-CHLORO-BENZENESULFONYLFLUORIDE
- SCHEMBL4890031
-
- MDL: MFCD22192512
- Inchi: 1S/C6H4ClFO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H
- InChI Key: UOECQWWSUHZUMI-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1S(=O)(=O)F
Computed Properties
- Exact Mass: 193.9604564g/mol
- Monoisotopic Mass: 193.9604564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 42.5Ų
2-chlorobenzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-224434-0.1g |
2-chlorobenzene-1-sulfonyl fluoride |
864872-77-5 | 95% | 0.1g |
$376.0 | 2024-06-20 | |
| Enamine | EN300-224434-0.25g |
2-chlorobenzene-1-sulfonyl fluoride |
864872-77-5 | 95% | 0.25g |
$393.0 | 2024-06-20 | |
| Enamine | EN300-224434-0.5g |
2-chlorobenzene-1-sulfonyl fluoride |
864872-77-5 | 95% | 0.5g |
$410.0 | 2024-06-20 | |
| Enamine | EN300-224434-1.0g |
2-chlorobenzene-1-sulfonyl fluoride |
864872-77-5 | 95% | 1.0g |
$428.0 | 2024-06-20 | |
| Enamine | EN300-224434-2.5g |
2-chlorobenzene-1-sulfonyl fluoride |
864872-77-5 | 95% | 2.5g |
$838.0 | 2024-06-20 | |
| Enamine | EN300-224434-5.0g |
2-chlorobenzene-1-sulfonyl fluoride |
864872-77-5 | 95% | 5.0g |
$1240.0 | 2024-06-20 | |
| Enamine | EN300-224434-10.0g |
2-chlorobenzene-1-sulfonyl fluoride |
864872-77-5 | 95% | 10.0g |
$1839.0 | 2024-06-20 | |
| Enamine | EN300-224434-0.05g |
2-chlorobenzene-1-sulfonyl fluoride |
864872-77-5 | 95% | 0.05g |
$359.0 | 2024-06-20 | |
| Enamine | EN300-224434-1g |
2-chlorobenzene-1-sulfonyl fluoride |
864872-77-5 | 1g |
$428.0 | 2023-09-15 | ||
| Enamine | EN300-224434-5g |
2-chlorobenzene-1-sulfonyl fluoride |
864872-77-5 | 5g |
$1240.0 | 2023-09-15 |
2-chlorobenzene-1-sulfonyl fluoride Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2-chlorobenzene-1-sulfonyl fluoride
2-Chlorobenzene-1-Sulfonyl Fluoride: A Comprehensive Overview
2-Chlorobenzene-1-sulfonyl fluoride, identified by the CAS number 864872-77-5, is a chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, also referred to as sulfuryl chloride derivative, is a versatile building block in modern chemistry, offering unique properties that make it invaluable in various applications.
The molecular structure of 2-chlorobenzene-1-sulfonyl fluoride consists of a benzene ring substituted with a sulfonyl fluoride group at the para position relative to a chlorine atom. This arrangement imparts distinct electronic and steric properties, which are exploited in numerous chemical reactions. Recent studies have highlighted its role as an intermediate in the synthesis of advanced materials, including high-performance polymers and biocompatible coatings.
In terms of synthesis, 2-chlorobenzene-1-sulfonyl fluoride is typically prepared through a multi-step process involving chlorination and sulfonation reactions. The latest research has focused on optimizing these steps to enhance yield and reduce environmental impact. For instance, catalytic methods utilizing transition metal catalysts have been employed to streamline the synthesis process, making it more efficient and scalable for industrial applications.
The applications of 2-chlorobenzene-1-sulfonyl fluoride are diverse and expanding rapidly. In the pharmaceutical industry, it serves as a key intermediate in the development of novel drug candidates, particularly those targeting complex biological systems. Its ability to participate in nucleophilic aromatic substitution reactions has made it indispensable in drug design processes.
In the realm of materials science, sulfuryl chloride derivative has been utilized in the creation of advanced polymers with tailored mechanical and thermal properties. Recent breakthroughs have demonstrated its potential in developing self-healing polymers, which can autonomously repair damage under specific conditions. This innovation holds promise for industries such as aerospace and automotive manufacturing, where material durability is paramount.
Beyond its synthetic applications, 2-chlorobenzene-1-sulfonyl fluoride has also found utility in analytical chemistry as a reagent for detecting specific functional groups. Its reactivity with nucleophiles makes it an effective tool for studying reaction mechanisms and kinetics.
From an environmental standpoint, researchers have been investigating the degradation pathways of sulfuryl chloride derivative. Understanding its behavior under various conditions is crucial for assessing its potential impact on ecosystems. Recent findings suggest that under aerobic conditions, the compound undergoes rapid hydrolysis, minimizing its persistence in the environment.
In conclusion, 2-chlorobenzene-1-sulfonyl fluoride, with its unique chemical properties and versatile applications, continues to be a focal point in contemporary chemical research. As advancements in synthesis techniques and application development progress, this compound is poised to play an even more significant role in shaping future innovations across multiple disciplines.
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